O-Cyclohexylhydroxylamine free base overcomes limitations of hydroxylamine salts: soluble in THF, toluene, DCM for anhydrous oxime ether synthesis without added base, avoiding salt byproducts and minimizing base-catalyzed side reactions on sensitive substrates (enolizable ketones, esters). Introduces a sterically bulky, lipophilic cyclohexyl group to tune membrane permeability. ≥98% purity; global shipping.
O-cyclohexylhydroxylamine (CAS 4759-21-1) is an O-alkylated hydroxylamine derivative used as a key reagent for the synthesis of stable cyclohexyl oxime ethers from aldehydes and ketones. Unlike its parent compound, hydroxylamine, which is typically supplied as a highly polar, water-soluble hydrochloride salt, O-cyclohexylhydroxylamine is a free base with significant lipophilic character due to its cyclohexyl moiety. This structural difference provides distinct advantages in handling, solubility in organic media, and reaction control, making it a specific choice for syntheses where reaction environment and byproduct avoidance are critical.
Direct substitution of O-cyclohexylhydroxylamine with more common reagents like hydroxylamine hydrochloride (NH2OH·HCl) is often impractical for process-controlled organic synthesis. Using NH2OH·HCl necessitates the addition of a stoichiometric base (e.g., Na2CO3, pyridine) to liberate the free nucleophile, introducing inorganic salts that complicate workups and require aqueous or polar protic solvent systems. Furthermore, substituting with other O-alkyl analogs, such as O-methylhydroxylamine, fails to replicate the specific steric profile and lipophilicity conferred by the cyclohexyl group. These properties are not incidental; they directly influence reaction kinetics with sterically hindered carbonyls and determine the physicochemical properties (e.g., solubility, chromatographic behavior, biological interactions) of the resulting oxime ether product.
As a non-polar free base, O-cyclohexylhydroxylamine exhibits high solubility in common organic solvents such as ethers, chlorinated solvents, and hydrocarbons. This contrasts sharply with hydroxylamine hydrochloride or sulfate, which are crystalline salts with negligible solubility in non-polar organic media and limited solubility even in polar aprotic solvents. This property allows for true homogeneous reaction conditions in anhydrous systems, which is often impossible with inorganic hydroxylamine salts without using co-solvents or phase-transfer catalysts.
| Evidence Dimension | Solubility in Organic Solvents (e.g., Benzene, THF, DCM) |
| Target Compound Data | Soluble (based on 'like-dissolves-like' principle for its large non-polar structure) |
| Comparator Or Baseline | Hydroxylamine Hydrochloride/Sulfate: 'Difficultly soluble' to insoluble in common organic solvents. |
| Quantified Difference | Qualitatively high vs. negligible solubility, enabling homogeneous vs. heterogeneous reaction systems. |
| Conditions | Standard laboratory temperature and pressure in common anhydrous organic solvents. |
This enables single-phase reactions in standard organic solvents, simplifying process control, improving reaction kinetics, and eliminating inorganic salt byproducts from workup.
O-alkylation significantly reduces the basicity of the hydroxylamine nitrogen. Unsubstituted hydroxylamine has a pKa of approximately 6.0, enhanced in aqueous media by its ability to form hydrogen bonds via both its -OH and -NH2 groups. O-alkylhydroxylamines, including the cyclohexyl derivative, cannot form this solvent-stabilizing H-bond with their oxygen atom, resulting in a lower electron density on the nitrogen and a correspondingly lower pKa (e.g., O-methylhydroxylamine pKa = 4.6). This makes O-cyclohexylhydroxylamine a weaker base and a 'softer' nucleophile.
| Evidence Dimension | Aqueous pKa of the Conjugate Acid |
| Target Compound Data | pKa < 6.0 (Following the established trend for O-alkylhydroxylamines) |
| Comparator Or Baseline | Hydroxylamine: pKa ≈ 6.0 |
| Quantified Difference | pKa is >1 unit lower than the parent compound. |
| Conditions | Titrimetrically determined in water or water-ethanol mixtures. |
Its lower basicity is critical for reactions involving base-sensitive functional groups (e.g., esters, epoxides) where the stronger basicity of free hydroxylamine could cause undesired side reactions.
The formation of an oxime ether bond is a prevalent strategy for the late-stage introduction of imaging agents, such as 18F-labeled aldehydes, onto larger molecules. The choice of the O-substituent on the hydroxylamine is a key design element for tuning the overall physicochemical properties of the final conjugate. Using O-cyclohexylhydroxylamine instead of a smaller analog like O-methylhydroxylamine introduces a bulky, non-polar cyclohexyl group. This significantly increases the lipophilicity of the resulting linker, which can be essential for modulating properties like cell membrane permeability, protein binding, and in vivo distribution of the final radiotracer or bioconjugate.
| Evidence Dimension | Lipophilicity Contribution to Final Conjugate |
| Target Compound Data | Introduces a large, non-polar C6H11 aliphatic group. |
| Comparator Or Baseline | O-Methylhydroxylamine: Introduces a small, less lipophilic CH3 group. |
| Quantified Difference | Substantial increase in calculated LogP and non-polar surface area of the resulting linker. |
| Conditions | Standard oxime ether formation for bioconjugation or radiolabeling. |
This provides a specific tool for medicinal chemists and radiochemists to deliberately increase the lipophilicity of a molecule, impacting its pharmacokinetic and pharmacodynamic profile.
For syntheses requiring the formation of an oxime ether in anhydrous and non-polar solvents like THF, toluene, or dichloromethane, the high solubility of O-cyclohexylhydroxylamine makes it the appropriate choice. It avoids the process complications of two-phase reactions or the need for co-solvents that arise when using hydroxylamine salts.
When reacting a carbonyl compound that also contains base-sensitive functionalities (e.g., easily enolizable ketones, esters, or epoxides), the lower basicity of O-cyclohexylhydroxylamine compared to free hydroxylamine offers a significant advantage. It allows for oximation to proceed with a minimized risk of base-catalyzed side reactions or degradation of the starting material.
In the fields of medicinal chemistry and molecular imaging, where tuning a molecule's lipophilicity is critical for controlling its biological activity and distribution, O-cyclohexylhydroxylamine serves as a specific building block. It is the right choice when the goal is to intentionally add a bulky, lipophilic linker via an oxime ether bond to enhance properties such as membrane permeability.